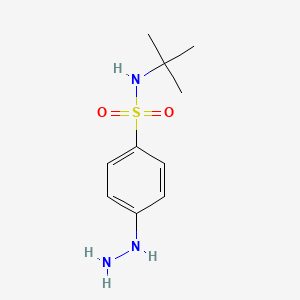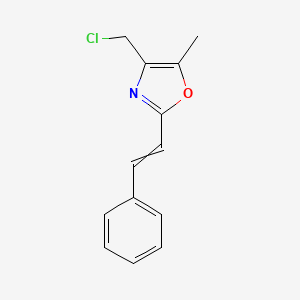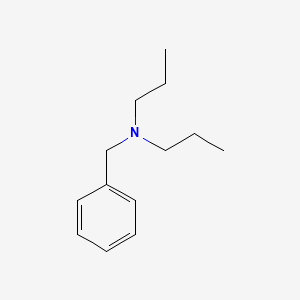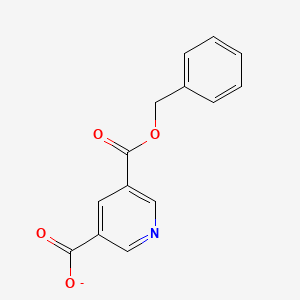
N-tert-butyl-4-hydrazinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-4-hydrazinylbenzenesulfonamide: is an organic compound with the molecular formula C10H17N3O2S It is a derivative of benzenesulfonamide, featuring a hydrazine group and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-hydrazinylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with tert-butylamine, followed by reduction of the nitro group to a hydrazine group. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: N-tert-butyl-4-hydrazinylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be further reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Azo or azoxy compounds.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
N-tert-butyl-4-hydrazinylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-tert-butyl-4-hydrazinylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in biochemical research and drug development .
Comparaison Avec Des Composés Similaires
4-Hydrazinobenzenesulfonamide: Lacks the tert-butyl group, making it less hydrophobic.
N-tert-butyl-4-aminobenzenesulfonamide: Contains an amine group instead of a hydrazine group, leading to different reactivity.
N-tert-butyl-4-hydroxybenzenesulfonamide:
Uniqueness: N-tert-butyl-4-hydrazinylbenzenesulfonamide is unique due to the presence of both the hydrazine and tert-butyl groups. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H17N3O2S |
|---|---|
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
N-tert-butyl-4-hydrazinylbenzenesulfonamide |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)13-16(14,15)9-6-4-8(12-11)5-7-9/h4-7,12-13H,11H2,1-3H3 |
Clé InChI |
CPUKGJUJJDMOQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8619622.png)
![2-[1-(Triphenylmethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B8619634.png)











